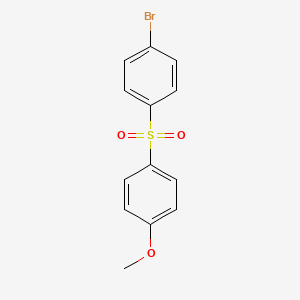

(4-Bromophenyl)(4-methoxyphenyl) sulfone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO3S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methoxybenzene |

InChI |

InChI=1S/C13H11BrO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,1H3 |

InChI Key |

KCMFYSOHSUHVIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 4 Bromophenyl 4 Methoxyphenyl Sulfone

Electrophilic and Nucleophilic Aromatic Substitution on Activated Aromatic Rings

The reactivity of the two aromatic rings in (4-Bromophenyl)(4-methoxyphenyl) sulfone towards aromatic substitution is starkly different due to the influence of the substituents. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, which deactivates aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution (SNAr). wikipedia.orgthieme-connect.com

Electrophilic Aromatic Substitution (EAS): The 4-methoxyphenyl (B3050149) ring is activated by the electron-donating methoxy (B1213986) group (-OCH₃), which directs incoming electrophiles to the ortho positions (positions 3 and 5). Conversely, the 4-bromophenyl ring is strongly deactivated by both the sulfonyl group and the bromine atom, making electrophilic substitution on this ring highly unfavorable. minia.edu.eg Therefore, reactions such as nitration or halogenation would be expected to occur selectively on the methoxy-substituted ring. The general mechanism proceeds through a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The primary pathway for nucleophilic substitution on this molecule involves the 4-bromophenyl ring. The potent electron-withdrawing sulfonyl group, located para to the bromine atom, significantly lowers the electron density of this ring, facilitating attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism. The key intermediate in this process is a resonance-stabilized carbanion referred to as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial, and it is enhanced by the para-sulfonyl group which delocalizes the negative charge. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. This reactivity makes the bromine atom a versatile handle for introducing a wide array of nucleophiles.

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom attached to the bromine (the ipso-carbon). | Formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com |

| 2 | Elimination of the Leaving Group: The aromaticity of the ring is restored upon the departure of the bromide ion. | Formation of the final substitution product. |

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond on the 4-bromophenyl moiety is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in such couplings is generally high, making this compound an excellent substrate. nih.gov

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming biaryl compounds and involves the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a base. researchgate.netarkat-usa.org For this compound, this allows for the synthesis of a variety of triaryl sulfones.

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the bromine atom can participate in a range of other important coupling reactions, including:

Stille Coupling: Reaction with organostannanes. nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes. arkat-usa.org

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

These reactions typically employ palladium catalysts, although catalysts based on other metals like nickel and copper are also used. nih.govrwth-aachen.de The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (biaryl) |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (biaryl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | C-C (alkene) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand | C-N |

Intramolecular Rearrangements and Cyclization Pathways

While this compound itself is not predisposed to intramolecular rearrangement or cyclization under typical conditions, the chemistry of aryl sulfones includes such transformations, which could become relevant for derivatives of the title compound. acs.org

One notable transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. acs.org This reaction requires a substrate with a nucleophilic group tethered to the aromatic ring, typically ortho to an activating group. For a derivative of this compound, if a nucleophile (e.g., -OH, -NH₂) were introduced ortho to the sulfone group, a rearrangement could be induced to form a new C-O or C-N bond with the other aryl ring.

Another known rearrangement involves the conversion of certain o-methyldiaryl sulfones into o-benzylbenzenesulfinic acids upon treatment with a strong base. acs.org This specific reaction is not directly applicable to this compound due to the lack of an ortho-methyl group.

Cyclization pathways generally require the presence of reactive functional groups that can interact intramolecularly. For instance, if a cross-coupling reaction were used to install a vinyl group ortho to the sulfone, an electrophile-induced cyclization could potentially lead to the formation of a heterocyclic system, analogous to pathways observed for other vinylallenyl sulfones. researchgate.net

Pathways of Sulfone Reductive Cleavage

The sulfonyl group is generally stable, but it can be removed under reductive conditions. strath.ac.uk This process, known as reductive desulfonylation, involves the cleavage of one or both carbon-sulfur bonds.

Several methods have been developed for this transformation:

Dissolving Metal Reduction: Aggressive reducing agents such as alkali metals (e.g., sodium, lithium) in liquid ammonia (B1221849) or lithium naphthalenide are effective. strath.ac.uk

Samarium(II) Iodide (SmI₂): Often used with HMPA, SmI₂ is a powerful single-electron transfer agent capable of cleaving C-S bonds. strath.ac.uk

Electrochemical Reduction: Sulfones can be reduced electrochemically, although this typically requires very negative reduction potentials. strath.ac.uk

Super-Electron-Donors (SEDs): Neutral organic molecules, such as certain tetraazaalkenes, have been developed as potent reducing agents that can cleave sulfones and sulfonamides under milder conditions than alkali metals. strath.ac.uk

A more recent strategy involves desulfonylative functionalization , where the sulfone group acts as a leaving group in a cross-coupling reaction. mdpi.com This typically requires a transition metal catalyst, such as nickel, which can insert into the C-SO₂ bond. For unsymmetrical diaryl sulfones, this cleavage can be selective, often occurring at the C-S bond of the more electron-poor aryl ring. mdpi.com This allows for the synthesis of biaryls where the sulfone moiety is replaced by another aryl group.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound proceed through various transient species. Understanding these intermediates and the transition states that lead to them is key to controlling reaction outcomes.

Meisenheimer Complex: As mentioned, this is the key intermediate in the SNAr pathway. chemistrysteps.com It is a negatively charged cyclohexadienyl anion whose stability dictates the feasibility and rate of the reaction. Its structure is characterized by the sp³-hybridized carbon where the nucleophile has attacked.

Organometallic Intermediates: Cross-coupling reactions proceed via a catalytic cycle involving several organometallic intermediates. Key species include the oxidative addition product (e.g., Ar-Pd(II)-Br), the transmetalation intermediate where the organic group is transferred from the coupling partner to the palladium center, and the species undergoing reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Sulfonium (B1226848) Intermediates: In Pummerer-type reactions of the corresponding sulfoxide, the activation by an acid anhydride (B1165640) leads to a highly reactive sulfonium salt. jst.go.jp This cation is the key electrophilic species that is subsequently attacked by a nucleophile.

Radical Intermediates: Reductive cleavage pathways initiated by single-electron transfer reagents (like SmI₂ or SEDs) proceed through a radical anion intermediate formed by the addition of an electron to the sulfone. strath.ac.uk Subsequent fragmentation of this radical anion leads to the cleavage of the C-S bond. Studies on related sulfonium salts suggest the formation of sulfuranyl radical intermediates. nih.gov

Transition States: These are the highest energy points along a reaction coordinate and cannot be isolated. youtube.com Their structures, which involve partial bond formation and breaking, are often inferred or modeled using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net Such calculations can provide insight into reaction barriers, regioselectivity, and the influence of substituents on reactivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 4 Methoxyphenyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For (4-Bromophenyl)(4-methoxyphenyl) sulfone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The electron-withdrawing nature of the sulfone group and the electronic effects of the bromo and methoxy substituents significantly influence the chemical shifts of the aromatic protons.

The protons on the 4-methoxyphenyl (B3050149) ring and the 4-bromophenyl ring each give rise to a pair of doublets, characteristic of a para-substituted benzene (B151609) ring system. The protons ortho to the sulfone group are deshielded and appear at a lower field compared to the protons meta to the sulfone group.

Key Observations from the ¹H NMR Spectrum:

Aromatic Protons (4-Methoxyphenyl ring): The protons ortho to the sulfone group (H-2' and H-6') are expected to resonate as a doublet at approximately 7.85 ppm. The protons meta to the sulfone group and ortho to the methoxy group (H-3' and H-5') are shielded and appear as a doublet around 7.03 ppm.

Aromatic Protons (4-Bromophenyl ring): The protons ortho to the sulfone group (H-2 and H-6) are anticipated to appear as a doublet near 7.80 ppm. The protons meta to the sulfone group and ortho to the bromine atom (H-3 and H-5) are expected to resonate as a doublet around 7.74 ppm.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) typically appear as a sharp singlet at approximately 3.88 ppm.

Coupling Constants (J): The ortho-coupling between adjacent aromatic protons typically results in a coupling constant (J) in the range of 8.0 to 9.0 Hz, which is consistent with the observed splitting patterns.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~7.85 | d | ~8.8 |

| H-2, H-6 | ~7.80 | d | ~8.7 |

| H-3, H-5 | ~7.74 | d | ~8.7 |

| H-3', H-5' | ~7.03 | d | ~8.8 |

| -OCH₃ | ~3.88 | s | - |

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Key Observations from the ¹³C NMR Spectrum:

Quaternary Carbons: The carbon atoms directly attached to the sulfone group (C-1 and C-1') are significantly deshielded and appear at lower fields. The carbon attached to the bromine (C-4) and the carbon attached to the methoxy group (C-4') also show distinct chemical shifts.

Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents on the rings.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) typically resonates in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4' | ~164.0 |

| C-1 | ~140.5 |

| C-1' | ~133.0 |

| C-3, C-5 | ~132.5 |

| C-2', C-6' | ~129.5 |

| C-2, C-6 | ~129.0 |

| C-4 | ~128.5 |

| C-3', C-5' | ~114.5 |

| -OCH₃ | ~55.8 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of the key functional groups.

Key FT-IR Absorption Bands:

Sulfone Group (SO₂): The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfone group. These typically appear in the regions of 1325-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The skeletal vibrations of the benzene rings give rise to absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group is expected to appear around 1260-1240 cm⁻¹.

C-Br Stretching: The stretching vibration of the C-Br bond typically occurs in the fingerprint region, at lower wavenumbers, generally below 600 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| SO₂ Asymmetric Stretch | 1325-1300 |

| SO₂ Symmetric Stretch | 1160-1140 |

| Aromatic C=C Stretch | 1600-1450 |

| Aryl C-O Stretch | 1260-1240 |

| C-Br Stretch | <600 |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific experimental Raman data for this compound is limited, the expected vibrational modes can be inferred. The symmetric vibrations of non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

Expected Raman Shifts:

Symmetric SO₂ Stretch: The symmetric stretching vibration of the sulfone group is expected to be a strong and sharp band in the Raman spectrum.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings would give rise to characteristic signals.

C-S Stretching: The C-S bond stretching vibrations would also be observable.

The comprehensive analysis of these spectroscopic data allows for the unambiguous structural confirmation of this compound, providing a detailed picture of its molecular framework and the electronic interactions of its constituent functional groups.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For aromatic sulfones like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions within the phenyl rings. The presence of substituents—the bromo and methoxy groups—can influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an electron-donating group, and the bromo group, with its electron-withdrawing and lone pair characteristics, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted diphenyl sulfone.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C13H11BrO3S), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

The fragmentation of diaryl sulfones typically involves the cleavage of the C-S and S-O bonds. Common fragmentation pathways could include the loss of SO2, leading to a biphenyl (B1667301) fragment, or cleavage at the sulfone group to generate substituted phenyl fragments. The analysis of these fragments provides valuable information for confirming the structure of the molecule. While a specific mass spectrum for this compound is not provided in the search results, the table below illustrates a hypothetical fragmentation pattern based on the known fragmentation of similar organic molecules.

| Fragment Ion | Proposed Structure | m/z (relative to 79Br) |

| [C13H11BrO3S]+ (Molecular Ion) | This compound | 326 |

| [C12H8BrO]+ | Loss of SO2 and rearrangement | 247 |

| [C7H7O]+ | 4-methoxyphenyl cation | 107 |

| [C6H4Br]+ | 4-bromophenyl cation | 155 |

| [SO2]+ | Sulfur dioxide radical cation | 64 |

This table represents a plausible fragmentation pattern and is not based on experimental data for the title compound.

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, as well as the nature of the intermolecular interactions that govern its packing in the crystal lattice.

Single crystal X-ray diffraction analysis provides the most definitive structural information for a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsion angles.

While the specific crystal structure of this compound is not available in the provided search results, studies on analogous diaryl sulfones provide insight into the expected structural parameters. For example, X-ray structures of various substituted diphenyl sulfones have been reported, revealing key geometric features. st-andrews.ac.ukresearchgate.net The C-S-C bond angle in diaryl sulfones typically ranges from 101° to 107°, and the O-S-O bond angle is generally between 116° and 121°. st-andrews.ac.uk The S=O bond distances are typically in the range of 1.39 to 1.46 Å, and the S-C bond distances are around 1.74 to 1.79 Å. st-andrews.ac.ukresearchgate.net

The following table presents representative crystallographic data for a related diaryl sulfone, bis(4-nitrophenyl) sulfone, to illustrate the type of information obtained from a single crystal X-ray diffraction study.

| Parameter | bis(4-nitrophenyl) sulfone |

| Chemical formula | C12H8N2O6S |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.654(2) |

| b (Å) | 10.123(3) |

| c (Å) | 8.998(2) |

| β (°) | 108.01(3) |

| Volume (Å3) | 662.1(3) |

| Z | 2 |

Data for bis(4-nitrophenyl) sulfone is provided as a representative example of a diaryl sulfone crystal structure. st-andrews.ac.uk

The arrangement of molecules in a crystal, known as crystal packing, is determined by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a significant role. These include weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of the sulfone group of a neighboring molecule. Additionally, C-H···π interactions, involving the hydrogen atoms and the aromatic π-systems, are likely to be present.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the distance to the nearest atom outside the surface (dnorm), which highlights regions of close contact between molecules.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. eag.comwikipedia.org

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding).

For this compound, an XPS survey scan would show peaks corresponding to all the elements present (except H), namely Carbon (C), Oxygen (O), Sulfur (S), and Bromine (Br). High-resolution spectra of the individual elemental regions would provide more detailed chemical state information. For example, the S 2p peak for the sulfone group would appear at a specific binding energy that distinguishes it from other sulfur oxidation states, such as sulfides or sulfates. eag.com Similarly, the C 1s spectrum could be deconvoluted into components representing carbon atoms in different chemical environments (e.g., C-C/C-H in the aromatic rings, C-O in the methoxy group, and C-S in the sulfone linkage). The Br 3d and O 1s peaks would further confirm the elemental composition and bonding at the surface.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| C | 1s | 284 - 288 | C-C, C-H, C-O, C-S bonding environments |

| O | 1s | 531 - 534 | O=S and O-C bonding environments |

| S | 2p | 167 - 170 | Oxidation state of sulfur (sulfone) |

| Br | 3d | 68 - 71 | Presence and chemical state of bromine |

This table presents expected binding energy ranges for the elements in the title compound based on general XPS principles and data for organosulfur compounds. researchgate.net

Theoretical and Computational Studies on 4 Bromophenyl 4 Methoxyphenyl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure and properties of molecules. A dedicated DFT study on (4-Bromophenyl)(4-methoxyphenyl) sulfone would provide significant insights into its behavior at a molecular level. However, specific findings from such a study are not present in the reviewed literature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like this compound, with two phenyl rings attached to a sulfone group, conformational analysis would be performed to identify the most stable arrangement of these rings relative to each other. This would involve exploring the rotational barriers around the sulfur-carbon bonds.

No specific published data on the optimized bond lengths, bond angles, or dihedral angles for this compound could be found.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C) would help in the assignment of experimental spectra.

IR: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, and vibrations associated with the substituted phenyl rings.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λmax).

Specific predicted NMR, IR, and UV-Vis data for this compound are not available in the searched literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species.

A dedicated study would present the calculated HOMO-LUMO energy values and a visual representation of the MEP surface. However, this specific information for this compound has not been published.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability gained from these electronic delocalizations. For this compound, NBO analysis would reveal the extent of electron delocalization across the sulfone bridge and between the two aromatic rings.

Quantitative data from an NBO analysis for this specific compound are absent from the available scientific literature.

Calculation of Chemical Reactivity Parameters

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These parameters, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

| Global Electrophilicity (ω) | ω = χ² / (2η) |

Without the calculated HOMO and LUMO energy values, these reactivity parameters for this compound cannot be determined.

Molecular Modeling and Simulation of Reaction Pathways

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and energetics involved in the synthesis of diaryl sulfones such as this compound. While specific computational studies focusing exclusively on this exact molecule are not extensively documented in public literature, a wealth of theoretical research on analogous systems allows for a comprehensive understanding of the plausible reaction pathways. The formation of the C-S bond in diaryl sulfones is typically achieved through methods like nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions. Molecular modeling and simulations of these pathways generally employ Density Functional Theory (DFT) to elucidate the intricate details of the reaction coordinates.

One of the most prevalent and versatile methods for the synthesis of unsymmetrical diaryl sulfones is the palladium-catalyzed coupling of an aryl halide with an arenesulfinate. For the synthesis of this compound, this would involve the reaction of either 4-bromoanisole (B123540) with benzenesulfinic acid (in the presence of a bromine source) or, more directly, 4-bromobenzenesulfinic acid with 4-methoxyphenylboronic acid or a similar organometallic reagent. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (if using an organometallic reagent), and reductive elimination.

Computational studies on analogous palladium-catalyzed C-S bond formations have provided detailed energetic landscapes of these catalytic cycles. rsc.org The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step. nih.gov DFT calculations can model the transition state of this step, revealing the geometry of the palladium center as it inserts into the carbon-halogen bond.

For instance, a multivariate linear regression model for the oxidative addition of various (hetero)aryl electrophiles to a Pd(0) complex has been developed to predict reaction rates. nih.gov This model considers various molecular descriptors to calculate the free energy of activation (ΔG‡OA).

Table 1: Representative Calculated Free Energies of Activation for Oxidative Addition to a Pd(0) Complex for Different Aryl Halides

| Aryl Halide | Calculated ΔG‡OA (kcal/mol) |

|---|---|

| 4-Chlorotoluene | 25.5 |

| 4-Bromotoluene | 23.0 |

| 4-Iodotoluene | 21.0 |

Note: The data in this table is illustrative of typical values for oxidative addition and is derived from general models of palladium-catalyzed reactions, not a specific simulation of this compound.

Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with the arenesulfinate salt. This step involves the exchange of the halide ligand for the arenesulfinate group. Computational models of this step focus on the coordination of the sulfinate to the palladium center and the subsequent ligand exchange.

The final step of the catalytic cycle is reductive elimination, where the two aryl groups couple, forming the C-S bond of the diaryl sulfone and regenerating the Pd(0) catalyst. This step is crucial for the formation of the final product. DFT calculations can determine the activation barrier for this process and the geometry of the transition state. Studies on similar C-S bond reductive eliminations from palladium(II) complexes have elucidated the concerted nature of this process. acs.org

Table 2: Illustrative Computational Data for a Generic Palladium-Catalyzed Diaryl Sulfone Synthesis

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TSOA | +22.5 |

| Pd(II) Intermediate | -5.0 | |

| Transmetalation | TSTM | +15.0 |

| Pd(II)-Sulfinate Complex | -10.0 | |

| Reductive Elimination | TSRE | +18.0 |

| Product + Pd(0) | -25.0 |

Note: This table presents a hypothetical energy profile for a generic palladium-catalyzed diaryl sulfone synthesis to illustrate the relative energies of intermediates and transition states (TS) as determined by computational modeling.

Beyond palladium-catalyzed reactions, theoretical studies have also explored other synthetic routes, such as the arylsulfonylation of arynes. Mechanistic studies, supported by DFT calculations, have confirmed a nucleophilic addition mechanism for the reaction of in situ generated arynes with thiosulfonates to yield diaryl sulfones. organic-chemistry.org

Chemical Transformations and Derivatization of 4 Bromophenyl 4 Methoxyphenyl Sulfone

Role as an Intermediate in Organic Synthesis

(4-Bromophenyl)(4-methoxyphenyl) sulfone serves as a key building block in organic synthesis, largely due to the reactivity of the aryl bromide moiety. This functional group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the phenyl ring is readily displaced in various palladium-catalyzed reactions. These reactions are pivotal for constructing biaryl systems and introducing diverse functional groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.comresearchgate.net This transformation is highly efficient for creating biaryl sulfones, which are significant structural motifs in various fields. researchgate.net The general conditions involve a palladium catalyst, a base, and a suitable solvent. mdpi.comikm.org.my

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing N-aryl sulfones, which are precursors to many biologically active compounds. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh3)4 or Pd(OAc)2/Ligand | K3PO4, Na2CO3 | Biaryl Sulfone |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2/X-Phos or other phosphine ligands | KOt-Bu, Cs2CO3 | N-Aryl Sulfone Derivative |

Functional Group Interconversions on the Aromatic Rings

The functional groups on the aromatic rings of this compound can be chemically altered to introduce new functionalities.

Demethylation of the Methoxy (B1213986) Group: The methoxy group can be cleaved to yield a hydroxyl group, transforming the molecule into (4-Bromophenyl)(4-hydroxyphenyl) sulfone. This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). google.comcore.ac.uk The resulting phenolic sulfone is a valuable intermediate for synthesizing ethers, esters, and other derivatives.

Electrophilic Aromatic Substitution: While the sulfone group is deactivating, the methoxy-substituted ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions. masterorganicchemistry.comwikipedia.org Reactions like nitration or halogenation can occur on this ring, although conditions must be carefully controlled to avoid side reactions. youtube.com

Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. nih.gov While direct conversion of the sulfone to a sulfonamide is not typical, this compound can be used as a starting material in a multi-step synthesis. A common pathway involves converting the aryl bromide to a sulfonyl chloride, which then reacts with an amine.

A general synthetic route is as follows:

Conversion of the aryl bromide to a Grignard reagent or an organolithium species.

Reaction with sulfur dioxide (SO₂) to form a sulfinate salt.

Oxidation of the sulfinate salt to the corresponding sulfonyl chloride using an oxidizing agent like N-chlorosuccinimide (NCS).

Reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the desired sulfonamide derivative. organic-chemistry.org

This sequence allows for the introduction of a wide variety of amine functionalities, leading to a diverse library of sulfonamide compounds. luxembourg-bio.com

Preparation of Complex Molecular Architectures Utilizing the Sulfone Moiety

The diaryl sulfone core of this compound provides a rigid and stable scaffold for the construction of more complex molecules. The sulfone group itself is generally stable to many reaction conditions, allowing for extensive modifications on the flanking aromatic rings.

For example, through sequential cross-coupling reactions, different functional groups or molecular fragments can be introduced at the 4- and 4'- positions. Starting with the Suzuki coupling of the bromo-substituted ring, followed by demethylation and subsequent etherification of the resulting hydroxyl group, complex, unsymmetrical diaryl sulfones can be synthesized. These molecules can be designed as building blocks for polymers or as ligands for metal complexes. The tetrahedral geometry of related compounds like tetrakis(4-bromophenyl)silane (B1601375) highlights the utility of such substituted phenyl units in creating three-dimensional molecular structures. researchgate.net

Derivatization for Azido- and Halogeno-Substituted Sulfones

The bromine atom in this compound can be replaced with other functional groups, such as an azide (B81097) or other halogens.

Synthesis of Azido Derivatives: The conversion of the aryl bromide to an aryl azide can be achieved through copper-catalyzed or palladium-catalyzed coupling with sodium azide or by nucleophilic aromatic substitution under specific conditions. The resulting (4-Azidophenyl)(4-methoxyphenyl) sulfone is a useful intermediate for click chemistry reactions or for the synthesis of triazoles and other nitrogen-containing heterocycles. nih.gov

Halogen Exchange Reactions: While less common, the bromo group can potentially be exchanged for other halogens (e.g., iodo or fluoro) through specific transition-metal-catalyzed reactions or nucleophilic aromatic substitution, further diversifying the synthetic utility of the parent compound.

Regio-Isomeric Sulfonyl Ester Synthesis

The synthesis of sulfonyl esters from this compound typically requires the introduction of a hydroxyl group onto one of the aromatic rings.

One possible route involves the demethylation of the methoxy group to produce (4-Bromophenyl)(4-hydroxyphenyl) sulfone, as described in section 6.2. The resulting phenol (B47542) can then be reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding sulfonyl ester. This reaction allows for the synthesis of a variety of sulfonate esters by varying the R group on the sulfonyl chloride.

The table below illustrates the synthesis of a sulfonyl ester from the hydroxylated derivative.

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| (4-Bromophenyl)(4-hydroxyphenyl) sulfone | Methanesulfonyl chloride | Pyridine | 4-(4-Bromophenylsulfonyl)phenyl methanesulfonate |

| (4-Bromophenyl)(4-hydroxyphenyl) sulfone | p-Toluenesulfonyl chloride | Triethylamine | 4-(4-Bromophenylsulfonyl)phenyl 4-methylbenzenesulfonate |

Applications in Materials Science and Advanced Chemical Systems

Incorporation into Specialty Polymers and Resins for Enhanced Properties

The integration of (4-Bromophenyl)(4-methoxyphenyl) sulfone into polymer backbones is primarily driven by the inherent properties of the diaryl sulfone group. This group imparts a desirable combination of thermal, mechanical, and chemical resilience.

Aromatic sulfone polymers, such as Poly(ether sulfone) (PES) and Polysulfone (PSU), are renowned for their exceptional thermal stability, high glass transition temperatures (Tg), and resistance to thermal degradation. tuntunplastic.commdpi.com These characteristics arise from the strong covalent bonds and the rigid, sterically hindered structure of the diaryl sulfone units in the polymer chain. acs.org The thermal decomposition of these polymers typically occurs at temperatures above 450 °C, involving the cleavage of diphenyl ether and diphenyl sulfone moieties. mdpi.com

When used as a monomer or a modifying agent, this compound can contribute to the creation of polymers with high thermal stability. The sulfone bridge itself is a key contributor to the high Tg of the resulting polymer. The bromine atom on one of the phenyl rings provides a reactive site for polymerization reactions, allowing for its incorporation into polymer chains through various coupling chemistries. While the carbon-bromine bond can sometimes be a point of thermal weakness compared to other bonds in the aromatic backbone, its primary role in this context is to facilitate the construction of the stable poly(aryl sulfone) architecture.

Table 1: Thermal Properties of Representative Aromatic Sulfone Polymers This table illustrates the typical thermal performance of polymers containing the diaryl sulfone moiety, which is the core structure of this compound.

| Polymer Name | Repeating Unit Structure | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) |

| Poly(ether sulfone) (PES) | -[O-Ph-SO₂-Ph-O-Ph]-n- | ~225 °C | ~500-520 °C |

| Polysulfone (PSU) | -[O-Ph-C(CH₃)₂-Ph-O-Ph-SO₂-Ph]-n- | ~185 °C | ~460-500 °C |

| Poly(phenylene sulfone) (PPSU) | -[O-Ph-Ph-O-Ph-SO₂-Ph]-n- | ~220 °C | ~500-550 °C |

Data compiled from general polymer science literature.

Polymers derived from diaryl sulfones exhibit broad chemical resistance, a property critical for materials used in demanding environments. They are particularly resistant to hydrolysis, aqueous solutions of acids and bases, and many non-polar organic solvents. tandfonline.com This resilience is attributed to the stable aromatic and sulfone groups, which lack easily hydrolyzable linkages.

Development of Organic Electronic Materials

The unique electronic structure of diaryl sulfones, featuring an electron-withdrawing sulfonyl group flanked by aromatic rings, makes them attractive candidates for use in organic electronic materials.

Diaryl sulfone derivatives are increasingly being investigated as emitters in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF). rsc.org The sulfonyl group acts as a strong electron acceptor, which can be paired with electron-donating groups attached to the phenyl rings to create a molecule with charge-transfer characteristics. This molecular design is crucial for efficient light emission.

This compound contains both a potential donor (the methoxy-substituted phenyl ring) and an acceptor (the sulfonyl group and the bromo-substituted phenyl ring), making it a candidate for a blue light emitter. A related compound, bis(4-bromophenyl)sulfone, has been identified as a fluorophore, demonstrating the inherent luminescent potential of this class of molecules. biosynth.com The rigid structure of the diaryl sulfone core helps to minimize non-radiative decay processes, thereby enhancing fluorescence efficiency. The photophysical properties can be finely tuned by modifying the substituents on the aromatic rings, making this a versatile scaffold for designing new luminescent materials. rsc.org

Covalent Organic Frameworks (COFs) are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov Their ordered structure and tunable porosity make them suitable for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on monomers (linkers or nodes) with specific geometries and reactive functional groups that can undergo reversible bond formation to yield a crystalline network. nih.gov

Halogenated aromatic compounds, particularly those containing bromine or iodine, are valuable precursors for COF synthesis, typically through surface-mediated Ullmann coupling or solution-based Suzuki coupling reactions. This compound possesses the key features of a COF precursor: a rigid, defined core structure and a reactive bromine site. This bromo-functional group can serve as a connection point to link the sulfone molecule into a larger, ordered two-dimensional or three-dimensional framework. While specific examples using this exact molecule are still emerging, the strategy of using brominated aromatic compounds as linkers is well-established in the field of COF synthesis.

Table 2: Examples of Brominated Aromatic Precursors in COF Synthesis

| Precursor Molecule | Resulting Linkage Type | Application/Framework Type |

| 1,3,5-Tris(4-bromophenyl)benzene | C-C Bond (Ullmann Coupling) | 2D Honeycomb Network |

| 4,4'-Dibromobiphenyl | C-C Bond (Ullmann Coupling) | Linear Linker for 2D Frameworks |

| Tetra(4-bromophenyl)porphyrin | C-C Bond (Ullmann Coupling) | Surface-Confined 2D COFs |

Role as a Research Reagent in Laboratory Experiments

Beyond its potential use in materials, this compound is a valuable research reagent and intermediate in synthetic organic chemistry. Its bifunctional nature—a reactive bromine atom on one ring and an electron-donating methoxy (B1213986) group on the other—allows for selective chemical transformations.

The bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This makes it a key building block for medicinal chemistry and drug discovery programs.

A notable example is its use in the synthesis of novel bioactive compounds. Research has shown that diaryl sulfone derivatives are an important class of compounds with diverse biological properties. mdpi.com In one study, a related 4-[(4-chlorophenyl)sulfonyl]phenyl fragment was systematically modified to a 4-[(4-bromophenyl)sulfonyl]phenyl fragment in a series of L-valine derivatives. This substitution of chlorine with the more lipophilic bromine atom was a deliberate strategy to modulate the biological properties of the target molecules, ultimately leading to the identification of compounds with promising antimicrobial and antibiofilm potential. mdpi.com This highlights the role of this compound and its analogues as crucial intermediates in the development of new therapeutic agents. Furthermore, related structures like bis-(4-bromophenyl) sulfone serve as important intermediates for manufacturing aromatic polysulfones and as curing agents for epoxy resins. google.com

Electrochemical Investigations of 4 Bromophenyl 4 Methoxyphenyl Sulfone

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a chemical compound. It provides critical information about the oxidation and reduction potentials of a molecule and can offer insights into the mechanisms of electron transfer.

The oxidation and reduction potentials are fundamental electrochemical parameters that indicate the ease with which a molecule can lose or gain electrons, respectively. For (4-Bromophenyl)(4-methoxyphenyl) sulfone, these values would be influenced by the electronic effects of the bromo and methoxy (B1213986) substituents on the phenyl rings, as well as the electron-withdrawing nature of the sulfonyl group. The bromine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, would have opposing effects on the electron density of the aromatic system, thereby influencing the potentials at which oxidation and reduction occur. However, without specific experimental data from cyclic voltammetry studies on this compound, precise potential values cannot be provided.

A hypothetical data table for the redox potentials is presented below to illustrate the type of information that would be derived from such an experiment.

Hypothetical Redox Potentials of this compound

| Process | Potential (V vs. reference electrode) |

|---|---|

| Oxidation (Epa) | Data not available |

| Reduction (Epc) | Data not available |

| Formal Potential (E°') | Data not available |

Note: This table is for illustrative purposes only. The values are not based on experimental data.

The electron transfer mechanism for this compound would likely follow this general pathway. The initial reduction would involve the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is expected to be localized on the sulfonyl group and the attached aromatic rings. The presence of the electron-withdrawing bromo group could facilitate this initial electron transfer. Following the formation of the radical anion, cleavage of one of the C-S bonds would likely occur. The relative ease of cleavage of the C-S bond attached to the 4-bromophenyl versus the 4-methoxyphenyl (B3050149) ring would depend on the relative stability of the resulting aryl radicals.

Again, without experimental data, such as that from detailed cyclic voltammetry studies at varying scan rates or spectroscopic analysis of the reduction products, a definitive electron transfer mechanism cannot be established.

Electrosynthesis Applications and Methodological Development

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis for the formation of various chemical bonds and the polymerization of monomers. For a molecule like this compound, potential electrosynthesis applications could include its use as a monomer in the production of poly(ether sulfone)s or other functional polymers. The electrochemical reduction of the C-Br bond could also be utilized for the formation of new C-C or C-heteroatom bonds, providing a pathway for further functionalization of the molecule.

However, a review of the available scientific literature did not yield any specific examples of the application of this compound in electrosynthesis or the development of specific electrochemical methodologies involving this compound. Research in the area of electrosynthesis of polymers often focuses on monomers with specific functionalities designed for polymerization, and it is possible that this compound has not been specifically targeted for these applications.

Future Research Directions for 4 Bromophenyl 4 Methoxyphenyl Sulfone

Exploration of Novel Catalytic Synthetic Routes

The synthesis of diaryl sulfones, including (4-Bromophenyl)(4-methoxyphenyl) sulfone, has traditionally relied on methods like the oxidation of sulfides and Friedel-Crafts-type reactions. thieme-connect.comnih.gov While effective, these methods can require harsh conditions or produce significant waste. Future research is poised to explore more efficient, sustainable, and versatile catalytic routes.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: Building on established Suzuki-Miyaura reactions that utilize aryl bromides, future work could focus on developing more active and stable palladium catalysts for the coupling of aryl boronic acids with arylsulfonyl chlorides or sulfinates. mdpi.com Research into ligands that promote high yields and tolerate a wide range of functional groups will be critical.

Copper-Catalyzed Methodologies: Copper-catalyzed cross-coupling reactions are emerging as a cost-effective alternative to palladium-based systems. rsc.orgresearchgate.net Future studies could investigate novel copper-ligand systems for the synthesis of this compound from precursors like arylboronic acids and arylsulfonyl hydrazides, potentially at room temperature. rsc.org

C-H Bond Functionalization: Direct C-H sulfonylation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Future research could aim to develop regioselective catalytic systems capable of directly coupling an anisole (B1667542) derivative with a bromobenzenesulfonyl source, or vice-versa, minimizing synthetic steps.

Transition-Metal-Free Pathways: Recent developments in transition-metal-free synthesis, such as the reaction of arynes with thiosulfonates, offer a mild and efficient alternative. organic-chemistry.org Exploring the scope of these reactions for substrates with bromo and methoxy (B1213986) substituents could provide a straightforward route to the target sulfone and its analogs. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Routes

| Catalytic Approach | Potential Precursors | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed Coupling | 4-Bromobenzenesulfonyl chloride + 4-Methoxyphenylboronic acid | Development of advanced ligands, lower catalyst loading |

| Copper-Catalyzed Coupling | 4-Bromophenylboronic acid + 4-Methoxyphenylsulfonyl hydrazide | Ligand-free systems, room temperature reactions rsc.org |

| C-H Bond Functionalization | Anisole + 4-Bromobenzenesulfonyl chloride | Regioselectivity, catalyst efficiency |

| Metal-Free Aryne Chemistry | 2-(Trimethylsilyl)aryl triflate + Thiosulfonate | Substrate scope, scalability organic-chemistry.org |

Advanced Mechanistic Studies using in-situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. While mechanistic proposals exist for many sulfone syntheses, direct observational data is often lacking. researchgate.net The application of advanced in-situ spectroscopic techniques presents a significant opportunity to elucidate the intricate details of these transformations.

Future research should focus on:

Real-time Reaction Monitoring: Employing techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This can help identify key reaction intermediates and determine kinetic profiles.

Identifying Catalytic Species: Using techniques like X-ray Absorption Spectroscopy (XAS) to probe the oxidation state and coordination environment of metal catalysts (e.g., Pd, Cu) throughout the catalytic cycle. This can clarify the nature of the active catalyst and potential deactivation pathways.

Elucidating Reaction Pathways: Combining in-situ spectroscopy with computational studies, such as Density Functional Theory (DFT), can provide a powerful approach to corroborating proposed mechanisms. researchgate.net For instance, DFT can help analyze the energetics of different potential pathways in a Suzuki-Miyaura coupling reaction. mdpi.com This synergistic approach can confirm transient intermediates and transition states that are difficult to detect experimentally.

Development of New Derivatives for Specific Material Science Applications

The functional groups of this compound serve as valuable handles for further chemical modification, enabling the creation of a wide range of derivatives for advanced materials. The sulfone moiety itself imparts thermal stability and desirable mechanical properties, characteristic of poly(ether sulfone) (PES) materials. mdpi.comspecialchem.com

Future research directions include:

Polymer Synthesis: The bromine atom can be readily converted into other functional groups or used as a site for polymerization. For example, it can participate in cross-coupling reactions to create novel conjugated polymers or serve as an initiator site for controlled radical polymerizations. The methoxy group can be demethylated to a phenol (B47542), providing a nucleophilic site for polycondensation reactions to form poly(arylene ether sulfone)s (PAES). mdpi.comosti.gov

High-Performance Polymers: Developing derivatives to be incorporated as monomers into copolymers could enhance the properties of existing high-performance plastics like PES. nih.govresearchgate.net For instance, introducing bulky side groups derived from the parent compound could increase the glass transition temperature (Tg) and improve the solubility of the resulting polymers. nih.gov

Functional Materials for Electronics: The diaryl sulfone core is a component in materials for organic electronics. By synthesizing derivatives with extended π-conjugation or specific electron-donating/withdrawing groups, new materials for applications such as organic light-emitting diodes (OLEDs) or photovoltaics could be developed. The inherent stability of the sulfone group is advantageous for device longevity.

Integration into Hybrid Material Systems

The creation of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly growing field. The unique properties of this compound and its derivatives make them excellent candidates for integration into such systems.

Promising avenues for future research are:

Organic-Inorganic Composites: Synthesizing derivatives of the sulfone that can be covalently bonded to or blended with inorganic nanoparticles (e.g., silica (B1680970), titania, metal oxides). The resulting hybrid materials could exhibit enhanced mechanical strength, thermal stability, and specific functionalities like improved gas separation performance in membranes. nih.gov

Surface Modification: Using sulfone derivatives to functionalize the surfaces of inorganic substrates. For example, derivatives with silane-terminated linkers could be grafted onto silica surfaces to alter their hydrophobicity, creating specialized coatings or chromatographic stationary phases.

Membrane Technology: Incorporating functionalized sulfone monomers into polyethersulfone membranes can improve their performance. nih.gov For example, introducing hydrophilic groups can reduce biofouling, a major issue in water purification and biomedical applications. nih.govmdpi.com The development of PES-based hybrid materials is a key area for creating next-generation membranes for filtration, dialysis, and tissue engineering. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for (4-bromophenyl)(4-methoxyphenyl) sulfone, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts sulfonylation. A regioselective method involves reacting 4-bromobenzenesulfonyl chloride with 4-methoxyphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. For optimized yields, fluorinated anhydrides (e.g., trifluoroacetic anhydride) and mild acids (e.g., H₂SO₄) at low temperatures (~0–25°C) enhance regioselectivity and reduce byproducts . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfone?

- NMR : ¹H and ¹³C NMR confirm substituent positions; the deshielded aromatic protons adjacent to the sulfonyl group appear at δ ~7.5–8.5 ppm.

- X-ray crystallography : Programs like SHELX and WinGX refine crystal structures, revealing bond angles (C-S-C ~105–110°) and torsional parameters. Anisotropic displacement parameters validate molecular packing.

- FTIR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ confirm sulfone formation.

Q. How does the sulfone group influence reactivity in nucleophilic substitution or coupling reactions?

The electron-withdrawing sulfonyl group activates the bromine atom on the 4-bromophenyl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). For example, palladium-catalyzed cross-coupling with arylboronic acids requires mild bases (K₂CO₃) and polar aprotic solvents (DMF) at 80–100°C . Competing hydrolysis of the sulfone is minimized under inert atmospheres.

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this sulfone?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, highlighting the sulfone’s electron-deficient aryl ring. Transition-state analysis (using Gaussian or ORCA) reveals steric hindrance in nucleophilic attacks due to the bulky sulfonyl group. Solvent effects (PCM models) explain regioselectivity in substitution reactions .

Q. How can contradictions in reported reaction outcomes (e.g., failed alkylation attempts) be resolved?

Failed alkylation (e.g., with 4-methoxybenzyl chloride under basic conditions) may result from insufficient activation of the sulfone’s aryl ring or competing side reactions. Alternative approaches include:

Q. What role does this sulfone play in advanced material applications, such as polymeric electrets or optoelectronic devices?

Sulfone-containing polymers exhibit high thermal stability (Tg > 200°C) and dielectric properties. For electret applications, copolymerization with AIE (aggregation-induced emission)-active monomers (e.g., triphenylethene derivatives) enhances charge retention. Spin-coating or electrospinning produces thin films with tunable conductivity (10⁻⁶–10⁻⁸ S/cm) .

Key Takeaways

- Synthesis : Fluorinated anhydrides and low temperatures improve regioselectivity.

- Characterization : Combined NMR and X-ray data validate molecular geometry.

- Applications : Sulfones are promising in high-performance polymers and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.